molecular formula C15H11BrN2O2 B11687437 (3Z)-5-bromo-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one CAS No. 57743-22-3

(3Z)-5-bromo-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11687437
CAS No.: 57743-22-3
M. Wt: 331.16 g/mol
InChI Key: WGAFLWYXQOACCE-UHFFFAOYSA-N
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Description

(3Z)-5-BROMO-3-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a methoxyphenyl group at the 3rd position, and an imino group at the 3rd position of the indole ring

Preparation Methods

The synthesis of (3Z)-5-BROMO-3-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the reaction of 5-bromo-2,3-dihydro-1H-indol-2-one with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imino group. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

(3Z)-5-BROMO-3-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

Scientific Research Applications

(3Z)-5-BROMO-3-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3Z)-5-BROMO-3-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(3Z)-5-BROMO-3-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other similar compounds, such as:

Properties

CAS No.

57743-22-3

Molecular Formula

C15H11BrN2O2

Molecular Weight

331.16 g/mol

IUPAC Name

5-bromo-3-(4-methoxyphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C15H11BrN2O2/c1-20-11-5-3-10(4-6-11)17-14-12-8-9(16)2-7-13(12)18-15(14)19/h2-8H,1H3,(H,17,18,19)

InChI Key

WGAFLWYXQOACCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O

Origin of Product

United States

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